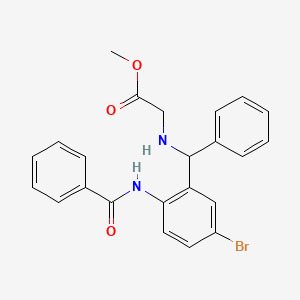

Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate

Description

Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate is a brominated aromatic compound featuring a benzamide moiety, a phenyl group, and a methyl ester functional group. Its molecular structure integrates multiple pharmacophoric elements: the bromine atom at the para-position of the phenyl ring enhances electrophilic reactivity, while the benzamide and ester groups contribute to hydrogen-bonding interactions and solubility modulation.

Properties

IUPAC Name |

methyl 2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O3/c1-29-21(27)15-25-22(16-8-4-2-5-9-16)19-14-18(24)12-13-20(19)26-23(28)17-10-6-3-7-11-17/h2-14,22,25H,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNYOIJCTJJGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-aminobenzoic acid to obtain 2-amino-5-bromobenzoic acid. This intermediate is then subjected to amidation with benzoyl chloride to form 2-benzamido-5-bromobenzoic acid. The next step involves the formation of a Schiff base by reacting this intermediate with benzaldehyde, followed by reduction to yield the corresponding amine. Finally, esterification with methyl chloroacetate produces the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the output and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, reduced aromatic rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate is primarily investigated for its potential as an antitumor agent . Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its role in cancer therapy development.

-

Antimicrobial Activity

- The compound's structural similarities to other antimicrobial agents suggest it may possess antibacterial and antifungal properties. Research indicates that compounds with similar structures have shown effectiveness against resistant strains of bacteria and fungi, making them candidates for further investigation in the fight against multi-drug resistance .

-

Biological Interaction Studies

- Understanding how this compound interacts with biological macromolecules (proteins and nucleic acids) is crucial for elucidating its mechanisms of action. Techniques such as X-ray crystallography and NMR spectroscopy are employed to study these interactions.

-

Synthesis and Modification

- The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications to enhance biological activity or alter pharmacokinetic properties are ongoing areas of research.

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various benzamide derivatives against cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutic agents. This suggests its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Properties

Research on antimicrobial activity showed that this compound demonstrated effectiveness against resistant bacterial strains, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics. This finding underscores its potential utility in addressing antibiotic resistance challenges .

Mechanism of Action

The mechanism of action of Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of brominated benzoate and benzamide derivatives. Key structural analogs and their distinguishing features are discussed below:

Substituent Variations on the Phenyl Ring

- Bromine Position: The 5-bromo substituent on the benzamido-phenyl ring distinguishes it from analogs like [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate (CAS 727714-48-9), where bromine is at the para-position of a separate phenyl ring . Positional isomerism influences electronic effects (e.g., dipole moments) and steric interactions.

- Benzamido vs. Anilino Groups: Unlike [[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-bromophenyl)acetate]] (CAS 475048-87-4), which contains a chloro-trifluoromethyl anilino group, the target compound’s benzamido group enhances hydrogen-bonding capacity via the amide N–H and carbonyl oxygen .

Ester Group Modifications

- Aminoacetate Linkage: The aminoacetate bridge (CH₂NH–COO–) differentiates it from simpler esters like methyl benzoate (CAS 93-58-3), introducing a secondary amine that may participate in salt formation or coordination chemistry .

Functional Group Additions

- Benzyl vs. Phenyl Groups : The (phenyl)methyl (benzyl) substituent in the target compound contrasts with compounds like [acetic acid, 2-[bis(2-chloroethyl)nitroryl]-, chloride] (CAS 98486-43-2), which lack aromatic diversity. The benzyl group may enhance π-π stacking interactions in crystal packing .

Data Table: Structural Comparison of Key Analogs

Implications of Structural Differences

- Solubility : The methyl ester and benzamido groups likely improve aqueous solubility compared to branched esters (e.g., isopropyl benzoate) .

- Reactivity : The 5-bromo substituent may facilitate nucleophilic aromatic substitution, unlike para-bromo analogs where steric shielding is minimal .

- Crystallinity : Hydrogen-bonding networks involving the amide and ester groups could promote crystalline phases, as observed in Etter’s graph-set analysis of related benzamides .

Notes on Methodology and Limitations

- Crystallographic Tools : Programs like SHELXL and SHELXS are widely used for resolving such structures, though the evidence lacks direct crystallographic data for the target compound .

Biological Activity

Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate is a complex organic compound with significant potential in medicinal chemistry, particularly as an antitumor agent. This article synthesizes current research findings on its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Methyl ester group

- Amide linkage

- Brominated phenyl moiety

The molecular formula is , with a molecular weight of approximately 360.28 g/mol .

Antitumor Effects

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of:

- MCF-7 breast cancer cells

- MDA-MB-231 triple-negative breast cancer cells

In vitro studies have demonstrated that the compound can decrease cell viability significantly. For instance, a related compound decreased MDA-MB-231 cell viability by 55% at a concentration of 10 μM over three days .

The mechanism of action appears to involve:

- Interaction with specific molecular targets such as proteins and nucleic acids.

- Modulation of enzyme activity through hydrogen bonding and hydrophobic interactions facilitated by its structural components.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the brominated phenyl group enhances its interaction with biological targets compared to simpler analogs. A comparative analysis with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-bromophenyl)acetate | Brominated phenyl group | Antimicrobial activity |

| N-(4-bromobenzoyl)-L-alanine | Amide linkage | Antitumor properties |

| Benzamide derivatives | Amide functional group | Varying cytotoxicity |

| This compound | Dual functionality (ester and amide) | Significant antitumor activity |

Case Studies and Research Findings

- In Vitro Studies : Research has shown that derivatives of this compound can inhibit tubulin polymerization, which is critical for cancer cell division. For example, compounds similar to this compound demonstrated IC50 values in the range of 10–33 nM against MCF-7 and MDA-MB-231 cells, indicating potent antiproliferative effects .

- In Vivo Studies : Animal models have been employed to evaluate the antitumor effects of these compounds. In xenograft models using MDA-MB-231 cells, treatment with related compounds resulted in significant tumor growth inhibition, further supporting their potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Bromination of a phenyl precursor (e.g., 2-aminophenyl derivatives) using bromoacetyl agents (e.g., bromoacetyl bromide) under anhydrous conditions .

- Step 2 : Amidation with benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group .

- Step 3 : Reductive amination or coupling with methyl aminoacetate derivatives to finalize the structure .

Optimization : Reaction temperatures (0–25°C), solvent polarity (DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling) are systematically varied to maximize yield .

Q. What spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

- NMR : H and C NMR identify functional groups (e.g., benzamido C=O at ~168 ppm, bromophenyl C-Br at ~110 ppm) .

- X-ray Diffraction : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Br bond ~1.9 Å) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at 473.2 g/mol) .

- Validation : checkCIF/PLATON ensures crystallographic data integrity .

Q. What purification methods are recommended post-synthesis?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for crystallographic studies .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural elucidation?

- Cross-Validation : Compare X-ray data with DFT-calculated bond lengths and angles (e.g., C-N vs. C-O distances) .

- Twinning Analysis : Use SHELXL to detect and correct twinning in crystals, which may distort refinement metrics .

- Hydrogen Bonding Consistency : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions .

Q. What strategies are used to analyze the hydrogen bonding network and its impact on molecular packing?

Q. How do electronic effects of substituents (e.g., bromine, benzamido groups) influence the compound’s reactivity?

- Bromine : Electron-withdrawing effect enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution .

- Benzamido Group : Resonance stabilization directs reactivity toward amide bond cleavage under acidic conditions .

- Methoxyimino Groups : Increase steric hindrance, reducing unwanted side reactions during derivatization .

Q. In pharmacological studies, how is the biological activity of this compound evaluated against structural analogs?

- SAR Studies : Compare activity with analogs (e.g., methyl vs. ethyl esters, bromine vs. chlorine substituents) using enzyme inhibition assays .

- Binding Affinity : Surface plasmon resonance (SPR) measures interactions with target proteins (e.g., IC values for kinase inhibition) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Optimization Parameters

Q. Table 2: Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.